(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097804-92-5
VCID: VC6336063
InChI: InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C
Molecular Formula: C12H23N3O3
Molecular Weight: 257.334

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide

CAS No.: 2097804-92-5

Cat. No.: VC6336063

Molecular Formula: C12H23N3O3

Molecular Weight: 257.334

* For research use only. Not for human or veterinary use.

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide - 2097804-92-5

Specification

CAS No. 2097804-92-5
Molecular Formula C12H23N3O3
Molecular Weight 257.334
IUPAC Name tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1
Standard InChI Key FHUBDEHTPCQZNQ-SECBINFHSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C

Introduction

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by its specific stereochemistry, indicated by the "(R)" notation, and the presence of a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups.

IUPAC Name and Identifiers

  • IUPAC Name: tert-butyl (R)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate

  • InChI Code: 1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1

  • InChI Key: FHUBDEHTPCQZNQ-SECBINFHSA-N

Synthesis and Applications

The synthesis of (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide typically involves the use of chiral starting materials or asymmetric synthesis techniques to achieve the desired stereochemistry. This compound is often used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds.

Synthesis Steps

  • Starting Materials: The synthesis may begin with a chiral pyrrolidine derivative.

  • Protection of the Amino Group: Introduction of the Boc protecting group to the amino group.

  • Introduction of the Dimethylcarbamoyl Group: Reaction with dimethylamine and a suitable carbamoylating agent.

Safety and Handling

Handling (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide requires caution due to its potential hazards. The compound is classified with hazard statements similar to those of other organic compounds with similar functional groups.

Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: If on skin: Wash with plenty of soap and water.

  • P304+P340: If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Future Directions

Further research is needed to fully explore the potential applications of this compound in medicinal chemistry and organic synthesis. Its use as an intermediate in the synthesis of complex molecules could lead to the discovery of new drugs or biologically active compounds.

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